SKM 4-45-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

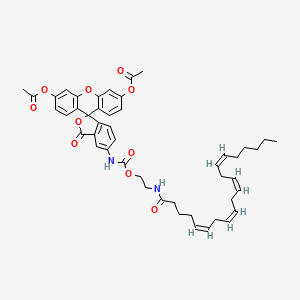

It is a labeled analog of arachidonoyl ethanolamide (anandamide; AEA) that is non-fluorescent when outside the cell. Upon transport into the cell interior, it is cleaved by esterases to give a bright fluorescence at 530 nm. CAY10455 uptake into C6 glioma cells is inhibited by AEA and its analogs, and conversely CAY10455 inhibits the uptake of tritiated AEA, indicating that they compete for the AEA transporter.

Mecanismo De Acción

Target of Action

SKM 4-45-1, also known as Carbamic acid, is a labeled analog of arachidonoyl ethanolamide . The primary target of this compound is the fatty acyl amide hydrolase (FAAH) within neurons . FAAH plays a crucial role in the cellular trafficking of arachidonoyl ethanolamide (anandamide; AEA) by dominating its hydrolysis and/or transport .

Mode of Action

This compound interacts with its target, FAAH, by competing for the AEA transporter . This interaction results in the inhibition of the uptake of tritiated AEA, indicating that this compound and AEA compete for the same transporter .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the trafficking of AEA by neurons . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of AEA trafficking within neurons . By competing for the AEA transporter, this compound can influence the hydrolysis and/or transport of AEA, which is dominated by FAAH .

Actividad Biológica

SKM 4-45-1 is a fluorescent analog of anandamide (AEA), notable for its role in studying the transport and uptake mechanisms of endocannabinoids within cells. This compound has garnered attention due to its unique properties and potential applications in various biological contexts, particularly in endothelial cells and immune responses.

This compound is characterized by its non-fluorescent nature outside the cellular environment, becoming fluorescent only upon intracellular uptake and subsequent cleavage by cytosolic esterases. This property allows researchers to visualize the uptake of AEA in real time, providing insights into the mechanisms governing endocannabinoid transport.

Key Properties:

- Non-fluorescent until internalized : this compound remains non-fluorescent in extracellular environments but fluoresces upon de-esterification inside cells, enabling tracking of AEA dynamics.

- Uptake Mechanism : The uptake of this compound is mediated by specific transport mechanisms, notably involving TRPV1 (Transient Receptor Potential Vanilloid 1) channels, which have been shown to significantly influence the internalization process.

Biological Activity and Research Findings

Research has demonstrated that this compound plays a critical role in various biological activities, particularly related to endothelial cell function and proliferation. The following sections summarize key findings from studies utilizing this compound.

Endothelial Cell Uptake Studies

A study published in Cellular Physiology examined the uptake of this compound in endothelial cells (ECFCs and EA.hy926 cell line). The results indicated a time and concentration-dependent accumulation of this compound, with a calculated Kd value of approximately 2.63 µM. Notably, pharmacological inhibition of TRPV1 led to a significant reduction (31.2%) in this compound uptake, underscoring the receptor's role in mediating this process .

Table 1: Summary of Endothelial Cell Uptake Data

| Condition | Uptake (%) Reduction | Reference |

|---|---|---|

| Control | - | |

| TRPV1 Inhibition | 31.2 | |

| CB1R Inhibition | 11.0 | |

| CB2R Inhibition | 8.7 | |

| GPR55 Inhibition | 8.7 |

Effects on Cell Proliferation

In addition to its role in cellular uptake, this compound has been implicated in promoting endothelial cell proliferation. The maximum pro-proliferative effect was observed at concentrations around 1 µM AEA, suggesting functional equivalence between AEA and this compound regarding their biological effects .

Case Studies

Several case studies have explored the implications of this compound in different cellular contexts:

Case Study: TRPV1 Role in AEA Uptake

In experiments involving TRPV1 overexpression, researchers noted a substantial increase (219.4%) in this compound uptake compared to controls. This finding highlights the importance of TRPV1 as a facilitator of endocannabinoid transport and suggests potential therapeutic targets for enhancing endothelial function .

Case Study: Immune Cell Interaction

Another investigation focused on RBL-2H3 mast cells demonstrated that treatment with ionomycin significantly influenced the uptake of this compound, indicating that intracellular calcium levels can modulate endocannabinoid transport mechanisms .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

SKM 4-45-1 is characterized by its nonfluorescent nature in extracellular environments, becoming fluorescent only after being transported into cells where it is activated by cytosolic esterases. This property allows for selective visualization of intracellular processes without interference from extracellular fluorescence . The activation mechanism involves two critical kinetic processes: cellular uptake and subsequent de-esterification within the cell .

Cellular Uptake Studies

This compound has been utilized to investigate the mechanisms of anandamide transport across cellular membranes. Studies have demonstrated that its uptake occurs via the same pathways as anandamide, making it a valuable tool for exploring lipid signaling pathways. For instance, experiments showed that the uptake of this compound in C6 glioma cells could be inhibited by anandamide and its analogs, indicating competitive inhibition at the uptake site .

TRPV1 Ion Channel Research

Research has indicated that the transient receptor potential vanilloid 1 (TRPV1) ion channel plays a significant role in the uptake of this compound. Overexpression of TRPV1 in endothelial cells resulted in a substantial increase in this compound uptake, highlighting its potential use in studies examining ion channel-mediated transport mechanisms . This finding suggests that this compound can be employed to further elucidate the role of TRPV1 in cellular lipid transport.

Morphological Studies

While this compound has limitations regarding fine morphological analyses due to low signal intensity, it can still be applied in broader studies of intracellular trafficking and metabolism of anandamide and related fatty acids. Its ability to become fluorescent upon de-esterification allows researchers to trace lipid movement within cells under specific conditions .

Case Studies and Experimental Findings

Limitations and Considerations

Despite its utility, this compound has limitations:

Propiedades

IUPAC Name |

[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMHXQGEEUIVLB-GKFVBPDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.